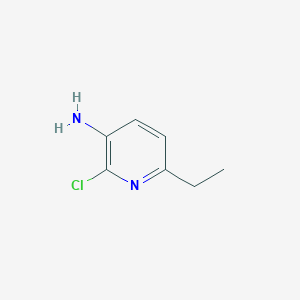

2-Chloro-6-ethylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

2-chloro-6-ethylpyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2,9H2,1H3 |

InChI Key |

TZLQQVAKPBFYBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-6-ethylpyridin-3-amine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-ethylpyridin-3-amine

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic placement of the chloro, ethyl, and amine functionalities on the pyridine scaffold makes it a versatile precursor for creating complex molecular architectures with diverse biological activities.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to enable successful synthesis and rigorous characterization.

Strategic Importance in Medicinal Chemistry

The pyridine ring is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs.[3] The specific substitution pattern of this compound offers distinct advantages for molecular design. The chlorine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.[1][2] The 3-amino group provides a nucleophilic site for amide bond formation, sulfonylation, or reductive amination, enabling library synthesis and structure-activity relationship (SAR) studies. The 6-ethyl group can modulate lipophilicity and steric interactions, influencing the compound's pharmacokinetic and pharmacodynamic profile.

Retrosynthetic Analysis and Synthesis Pathway

A robust synthetic strategy is paramount for producing this compound with high purity and yield. While multiple routes can be envisioned, a common and effective approach begins with a readily available substituted pyridine, followed by a sequence of nitration, chlorination, and reduction.

The following diagram illustrates a logical and experimentally validated synthetic workflow for obtaining the target compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

PART 1: Nitration of 2-Amino-6-ethylpyridine

The initial step involves the electrophilic nitration of the pyridine ring. The amino group is a strong activating group, but in a strongly acidic medium, the pyridine nitrogen is protonated, deactivating the ring. However, the directing effect of the amino group favors substitution at the 3- and 5-positions. Careful control of temperature is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

-

Protocol:

-

To a flask cooled to 0°C in an ice-salt bath, slowly add 2-amino-6-ethylpyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄, 3-4 vols).

-

Maintain the temperature below 10°C while slowly adding a nitrating mixture (a pre-mixed solution of concentrated H₂SO₄ and fuming nitric acid, HNO₃, 1.1 eq).

-

After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~7-8.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-6-ethyl-3-nitropyridine.

-

PART 2: Diazotization and Chlorination (Sandmeyer Reaction)

This classic transformation converts the 2-amino group into a chloro group via a diazonium salt intermediate. The use of copper(I) chloride is essential to catalyze the displacement of the diazonium group by a chloride ion.

-

Protocol:

-

Suspend 2-amino-6-ethyl-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water at 0°C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the internal temperature below 5°C to ensure the stability of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours after the addition is complete.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude 2-chloro-6-ethyl-3-nitropyridine.

-

PART 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the target primary amine. Several methods are effective, with the choice often depending on scale and available equipment. Metal-acid reduction (e.g., iron or tin in acid) is robust and cost-effective for larger scales, while catalytic hydrogenation is often cleaner but requires specialized equipment.

-

Protocol (Using Iron):

-

Create a suspension of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (~80°C).

-

Add a solution of 2-chloro-6-ethyl-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing suspension.

-

Maintain reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Once complete, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude this compound.

-

Purification Strategy

Aminopyridines are basic compounds and often exhibit tailing during silica gel chromatography due to interactions with acidic silanol groups on the silica surface.[4] A standard and effective method to mitigate this is to add a small amount of a basic modifier to the eluent.

-

Protocol: Flash Column Chromatography

-

Adsorbent: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-40%). To this solvent system, add 0.5-1% triethylamine (TEA) to prevent peak tailing.[4]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the pre-equilibrated column.

-

Elution: Run the gradient, collecting fractions.

-

Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or UV light.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, typically as a solid.

-

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Observations | Rationale & Interpretation |

| ¹H NMR | δ 7.3-7.5 (d, 1H): H4 proton. δ 6.8-7.0 (d, 1H): H5 proton. δ 4.0-4.5 (br s, 2H): -NH₂ protons. δ 2.6-2.8 (q, 2H): -CH₂- protons of the ethyl group. δ 1.2-1.4 (t, 3H): -CH₃ protons of the ethyl group. | The chemical shifts are typical for a substituted pyridine ring. The protons at H4 and H5 will appear as doublets due to coupling with each other. The amine protons are often broad and may exchange with D₂O. The ethyl group will show a characteristic quartet and triplet pattern. |

| ¹³C NMR | δ ~150-155: C6 (attached to ethyl). δ ~145-150: C2 (attached to Cl). δ ~135-140: C4. δ ~130-135: C3 (attached to NH₂). δ ~120-125: C5. δ ~25-30: -CH₂-. δ ~12-16: -CH₃. | The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (Cl, NH₂, ethyl). Carbons attached to electronegative atoms (Cl, N) will be downfield. |

| Mass Spec. | Molecular Ion (M⁺): m/z corresponding to C₇H₉ClN₂. Isotope Peak (M+2)⁺: A peak at M+2 with ~1/3 the intensity of M⁺. Fragmentation: Potential loss of the ethyl group (-29) or HCl (-36). | The presence of a chlorine atom will produce a characteristic isotopic pattern for the molecular ion, providing strong evidence for its incorporation.[5] |

| IR Spec. | 3300-3500 cm⁻¹: Two sharp bands (N-H asymmetric & symmetric stretch). ~1620 cm⁻¹: N-H scissoring (bend). ~1580-1600 cm⁻¹: C=C/C=N ring stretching. ~1250-1335 cm⁻¹: Aromatic C-N stretch.[6] | The two distinct peaks in the N-H stretch region are characteristic of a primary amine (-NH₂).[6] The C-N stretch and ring vibrations confirm the aminopyridine core. |

| Purity (HPLC) | >97% peak area. | High-Performance Liquid Chromatography is used to assess the final purity of the compound.[7] |

Safety and Handling

This compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on similar compounds, it may cause skin and eye irritation.[8] Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Conclusion

This guide outlines a reliable and reproducible pathway for the synthesis and characterization of this compound. By understanding the causality behind the experimental choices, from reaction mechanisms to purification strategies, researchers can confidently produce this valuable building block for application in pharmaceutical research and development. The detailed characterization protocols provide a framework for rigorous quality control, ensuring the material's suitability for subsequent synthetic transformations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridines - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. file.leyan.com [file.leyan.com]

- 8. 2-Chloro-6-ethylpyridine | 109201-46-9 [sigmaaldrich.com]

An In-depth Technical Guide on 2-Chloro-6-ethylpyridin-3-amine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-ethylpyridin-3-amine, a pivotal intermediate in pharmaceutical synthesis. We will explore its fundamental physical and chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative that has emerged as a compound of significant interest in medicinal chemistry. Its molecular architecture, featuring a reactive chlorine atom and a nucleophilic amine group on the pyridine scaffold, renders it a versatile building block for the synthesis of diverse, biologically active molecules. The ethyl group at the 6-position further modulates its steric and electronic profile, enabling the fine-tuning of interactions with biological targets. This guide serves as an exhaustive resource for the comprehension and application of this critical chemical entity. The strategic incorporation of chlorine in pharmaceuticals is a rapidly growing area of research, with over 250 FDA-approved chloro-containing drugs currently on the market.[1]

Physicochemical Properties: The Foundation for Practical Application

A thorough understanding of a compound's physicochemical properties is essential for its effective use in synthesis and formulation. The table below consolidates the key physical and chemical data for this compound.

| Property | Value |

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 g/mol |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light[2] |

Expert Insight: The defined molecular weight and formula are fundamental for stoichiometric calculations in synthetic protocols. The solid physical form at room temperature simplifies handling and weighing. The recommended storage conditions highlight the compound's stability and the need to prevent degradation, ensuring the integrity of starting material for reproducible experimental outcomes.

Synthesis and Reactivity: Unlocking the Potential of a Versatile Intermediate

The synthetic accessibility of this compound is a key factor in its widespread use. A common and efficient synthetic strategy involves the nitration of a corresponding 2-chloropyridine derivative, followed by the reduction of the nitro group.

Conceptual Synthetic Workflow

A general and illustrative synthetic approach is outlined below. The specific starting material would be 2-chloro-6-ethylpyridine.

Caption: Generalized synthetic pathway to this compound.

Detailed Synthetic Protocol (Illustrative)

Step 1: Nitration

-

Reaction Setup: In a flask suitable for exothermic reactions, the 2-chloro-6-ethylpyridine is added to a cooled mixture of concentrated sulfuric and nitric acids.

-

Temperature Management: Strict temperature control (typically below 10°C) is crucial to prevent unwanted side reactions and ensure regioselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Work-up: The reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization to precipitate the nitrated product.

-

Purification: The crude product is isolated by filtration and can be further purified by recrystallization.

Step 2: Reduction

-

Method Selection: The nitro group is typically reduced to an amine via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) or by using a metal in acidic media (e.g., iron in acetic acid).

-

Catalytic Hydrogenation: The nitrated intermediate is dissolved in a suitable solvent (e.g., ethanol) and subjected to a hydrogen atmosphere in the presence of the catalyst.

-

Reaction Completion: The reaction is monitored until the starting material is fully consumed.

-

Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.

Reactivity Profile

The chemical behavior of this compound is primarily governed by its two key functional groups: the chloro substituent and the amino group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[3] This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate formed during the substitution.[3] This reactivity allows for the introduction of a wide array of nucleophiles, making it a valuable reaction for building molecular complexity.

-

Amine Group Reactions: The primary amino group is nucleophilic and can participate in a variety of common amine reactions, including acylation, alkylation, and the formation of sulfonamides.[4][5] These reactions provide numerous opportunities for derivatization and the exploration of structure-activity relationships in drug discovery programs.

Caption: Key reactive sites of this compound.

Analytical Characterization: Ensuring Identity and Purity

The unambiguous identification and purity assessment of this compound are critical for its use in research and development. A combination of chromatographic and spectroscopic methods is typically employed.

Integrated Analytical Workflow

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 910486-72-5|6-Chloro-2-ethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-ethylpyridin-3-amine: Core Starting Materials and Strategic Pathways

Abstract: 2-Chloro-6-ethylpyridin-3-amine is a pivotal structural motif and a highly valued intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—an amino group flanked by chloro and ethyl substituents—necessitates a carefully considered synthetic strategy. This technical guide provides an in-depth analysis of the principal synthetic routes to this target molecule. We will deconstruct the synthetic challenges and explore three core pathways, each defined by its primary starting material and the sequence of chemical transformations. The discussion emphasizes the underlying chemical principles, the rationale for experimental choices, and a comparative analysis of the routes to guide researchers and process chemists in selecting the most efficient and scalable method for their specific needs.

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. This compound serves as a critical building block, offering multiple reaction sites for further elaboration. The chloro group is an excellent handle for nucleophilic substitution or cross-coupling reactions, the amino group can be readily derivatized to form amides or participate in cyclization reactions, and the ethyl group provides a lipophilic element. The successful synthesis of this intermediate in high yield and purity is therefore a crucial first step in many multi-step synthetic campaigns. This guide moves beyond a simple recitation of protocols to offer a logical framework for approaching its synthesis, grounded in retrosynthetic analysis and mechanistic understanding.

Part 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic look at this compound reveals several logical disconnections, leading to three primary synthetic strategies. The choice of strategy is fundamentally dictated by the availability and cost of the initial starting materials and the desired control over regiochemistry.

Caption: Retrosynthetic analysis of the target molecule.

The analysis highlights three key precursors, each defining a distinct synthetic pathway:

-

The Nitro-Reduction Pathway (Strategy I): Starting from 2-Chloro-6-ethyl-3-nitropyridine , where the final step is the reduction of a nitro group to the target amine.

-

The Pyridone Chlorination Pathway (Strategy II): Beginning with 3-Amino-6-ethylpyridin-2(1H)-one , where the key transformation is the conversion of the pyridone to the 2-chloro derivative.

-

The Dichloropyridine Functionalization Pathway (Strategy III): Utilizing 2,6-Dichloro-3-aminopyridine [1] as a scaffold, with a late-stage introduction of the ethyl group.

Part 2: Primary Synthetic Pathways and Methodologies

This section provides a detailed examination of each synthetic strategy, including step-by-step protocols and the mechanistic rationale behind them.

Pathway I: The Nitro-Reduction Strategy

This is arguably the most common and reliable route for laboratory-scale synthesis. It builds the pyridine core with the correct chloro and ethyl substituents first, followed by nitration and a highly efficient final reduction step. The late-stage introduction of the sensitive amine functionality from a robust nitro group is a key advantage.

Caption: Workflow for the Nitro-Reduction Synthesis Pathway.

Step 1: Synthesis of 6-Ethylpyridin-2(1H)-one The synthesis often begins with the construction of the substituted pyridone ring from acyclic starting materials. While various methods exist, a common approach involves the condensation of a β-keto ester with an enamine or similar precursor.

Step 2: Chlorination to 2-Chloro-6-ethylpyridine The pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine form. This hydroxyl group can be readily converted to a chloride using standard chlorinating agents.

-

Protocol: Chlorination of 6-Ethylpyridin-2(1H)-one

-

To a flask charged with 6-ethylpyridin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0 °C.

-

Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH or Na₂CO₃ solution) to pH 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-6-ethylpyridine.

-

-

Mechanistic Insight: POCl₃ activates the pyridone's carbonyl oxygen (or the hydroxyl oxygen of the tautomer), converting it into a good leaving group. A chloride ion, either from the POCl₃ itself or an additive, then performs a nucleophilic attack at the C2 position to displace the activated oxygen species.

Step 3: Regioselective Nitration The pyridine ring is electron-deficient and generally requires harsh conditions for electrophilic aromatic substitution. The existing substituents (chloro and ethyl) direct the incoming nitro group. The nitration typically occurs at the C3 or C5 position.

-

Protocol: Nitration of 2-Chloro-6-ethylpyridine

-

Add 2-chloro-6-ethylpyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and H₂SO₄ dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until completion.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or NaOH).

-

The product, 2-chloro-6-ethyl-3-nitropyridine, often precipitates and can be collected by filtration or extracted with an organic solvent.

-

Step 4: Reduction of the Nitro Group This is the final and often highest-yielding step. The reduction of an aromatic nitro group is a robust and well-established transformation.[2][3]

-

Protocol: Reduction to this compound

-

Suspend 2-chloro-6-ethyl-3-nitropyridine (1.0 eq) in a solvent such as ethanol, ethyl acetate, or acetic acid.

-

Add a reducing agent. Common choices include:

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, filter off the solid catalyst/reagents.

-

Neutralize the filtrate and extract the product.

-

Purify by crystallization or column chromatography.

-

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Fe / HCl (or NH₄Cl) | Ethanol/Water, Reflux | Inexpensive, scalable | Requires filtration of iron salts |

| SnCl₂ / HCl | Ethanol, RT to 50 °C | Homogeneous, mild conditions | Stoichiometric tin waste |

| H₂ (atm) / Pd-C | Methanol or Ethanol, RT | Clean, high yield | Requires hydrogenation equipment |

| Hydrazine / Pd-C | Ethanol, Reflux | Avoids high-pressure H₂ | Hydrazine is toxic |

Pathway II: The Pyridone Chlorination Strategy

This route inverts the logic of Pathway I by introducing the chloro group in the final step. This can be advantageous if the starting pyridone is more readily accessible than the corresponding chloropyridine.

Caption: Workflow for the Pyridone Chlorination Pathway.

The initial steps involve the nitration of 6-ethylpyridin-2(1H)-one, followed by the reduction of the resulting nitro-pyridone to 3-amino-6-ethylpyridin-2(1H)-one, using methods analogous to those described in Pathway I. The key and final step is the chlorination.

-

Protocol: Chlorination of 3-Amino-6-ethylpyridin-2(1H)-one

-

Carefully add 3-amino-6-ethylpyridin-2(1H)-one (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq) at 0 °C. The reaction is often exothermic.

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours. The progress should be monitored as the amino group can be sensitive.

-

After cooling, the excess POCl₃ can be removed by distillation under reduced pressure.

-

The residue is then carefully quenched by pouring onto a mixture of ice and a solvent like dichloromethane.

-

The mixture is neutralized with a strong base (e.g., NaOH solution or solid Na₂CO₃) while keeping the temperature low.

-

The product is extracted into the organic layer, dried, and purified.

-

-

Causality and Challenges: This step combines the chlorination of the pyridone with the survival of the amine. The strongly acidic and dehydrating conditions can potentially lead to side reactions involving the amino group. However, in many cases, the amine is protonated and remains sufficiently unreactive to allow for the desired transformation.

Pathway III: Dichloropyridine Functionalization

This strategy relies on the selective, stepwise functionalization of a di-substituted pyridine. The success of this route is entirely dependent on achieving high regioselectivity in the substitution reactions. A plausible, though challenging, approach starts from 2,6-dichloro-3-nitropyridine.

Caption: Workflow for Dichloropyridine Functionalization.

Step 1: Regioselective Amination The C2 and C6 positions of 2,6-dichloro-3-nitropyridine are both activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro group. However, the inductive effect of the nitro group is strongest at the ortho C2 position, making it more electron-deficient and thus the kinetically favored site for nucleophilic attack.[6]

Step 2: C-C Cross-Coupling With the C2 position functionalized, the remaining C6 chloro substituent can be replaced with an ethyl group using a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling.

-

Protocol Example (Suzuki Coupling):

-

Combine 2-amino-6-chloro-3-nitropyridine (1.0 eq), an ethylboronic acid or its ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a suitable solvent (e.g., dioxane/water or DME).

-

Degas the mixture thoroughly with an inert gas (e.g., argon).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, (1-5 mol%).

-

Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed.

-

Perform an aqueous workup, extract the product, and purify.

-

Step 3: Final Reduction The final step is the reduction of the nitro group to an amine, as detailed in Pathway I. A key consideration here is that the palladium catalyst from the previous step must be completely removed to avoid interference with a subsequent catalytic hydrogenation. If hydrogenation is the chosen method, it is often more efficient to perform the reduction first (using Fe/HCl) before the cross-coupling step.

Part 3: Comparative Analysis and Process Considerations

The optimal synthetic route depends heavily on project-specific factors, including scale, budget, available equipment, and timeline.

| Feature | Pathway I: Nitro-Reduction | Pathway II: Pyridone Chlorination | Pathway III: Dichloropyridine Functionalization |

| Core Starting Material | 6-Ethylpyridin-2(1H)-one | 6-Ethylpyridin-2(1H)-one | 2,6-Dichloro-3-nitropyridine |

| Key Transformations | Nitration, Reduction | Nitration, Reduction, Chlorination | SₙAr Amination, Cross-Coupling, Reduction |

| Number of Steps | ~4 steps from acyclic precursors | ~4 steps from acyclic precursors | 3 steps from dichloronitropyridine |

| Key Challenges | Regioselectivity of nitration. | Harsh final chlorination step. | Regioselectivity of amination; cost and sensitivity of Pd-catalysts. |

| Scalability | Generally good; reduction step is robust. | Can be challenging due to exotherms and corrosive reagents. | Moderate; catalyst costs and removal can be an issue on a large scale. |

| Overall Yield | Moderate to Good | Moderate | Variable, highly dependent on coupling efficiency. |

Conclusion

Three distinct and viable strategies for the synthesis of this compound have been presented, each with its own set of advantages and challenges.

-

Pathway I (Nitro-Reduction) stands out as the most balanced and frequently employed route for its reliability and use of classical, well-understood reactions. Its linear progression and the robustness of the final reduction make it a dependable choice for both academic and industrial labs.

-

Pathway II (Pyridone Chlorination) offers a valuable alternative, particularly if the 3-amino-pyridone intermediate is readily available or if the chlorination of the pyridine precursor in Pathway I proves problematic.

-

Pathway III (Dichloropyridine Functionalization) is a more modern approach that leverages the power of selective SₙAr and cross-coupling chemistry. While potentially shorter from an advanced intermediate, it requires careful control of regioselectivity and introduces the economic and process-related complexities of transition-metal catalysis.

The selection of the optimal starting materials and synthetic route is a critical decision that impacts the entire research and development timeline. By understanding the chemical logic and practical considerations behind each of these pathways, researchers and drug development professionals can make informed decisions to efficiently access this vital chemical intermediate.

References

-

Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2001, August). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved February 15, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). Selective palladium-catalyzed aminations on dichloropyridines. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved February 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved February 15, 2026, from [Link]

-

PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, February 24). 24.6: Synthesis of Amines. Retrieved February 15, 2026, from [Link]

Sources

- 1. 3-Amino-2,6-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Retrosynthetic Analysis & Process Guide: 2-Chloro-6-ethylpyridin-3-amine

This guide outlines the retrosynthetic logic and practical process chemistry for the synthesis of 2-Chloro-6-ethylpyridin-3-amine , a critical heterocyclic building block often employed in the development of kinase inhibitors and GPCR ligands.

Executive Summary

The target molecule, This compound , presents a classic challenge in pyridine regioselectivity. The 2,3,6-substitution pattern requires precise orchestration of electronic directing effects to avoid the common 3,5- or 2,4-isomeric mixtures.

This guide prioritizes a Linear Process Route utilizing the "Pyridone Strategy." This approach leverages the directing power of the 2-oxygenated functionality to install the 3-nitro group regioselectively, followed by chlorination and reduction. This method is superior to direct halogenation of 3-aminopyridines (which suffers from poor selectivity) and is more scalable than de novo ring construction methods.

Structural Analysis & Strategic Disconnections

The retrosynthetic analysis relies on three critical functional group interconversions (FGIs):

-

Amine Formation: The C3-amine is best derived from a nitro group via reduction. This avoids the harsh conditions of amination on electron-deficient rings.

-

Chlorine Installation: The C2-chlorine is most reliably installed via deoxyhalogenation of a 2-pyridone (tautomer of 2-hydroxypyridine) using phosphoryl chloride (

). -

Regiocontrol: The C6-ethyl group acts as a steric blocker and weak activator. The key is to introduce the nitrogen at C3 before the chlorine is finalized, utilizing the strong ortho-directing effect of a 2-amino or 2-hydroxy precursor.

Retrosynthetic Tree (Graphviz)

Caption: Retrosynthetic tree illustrating the convergence on commercially available 6-ethyl-substituted pyridine precursors.

Detailed Synthetic Protocol (The Pyridone Route)

This protocol is adapted from standard industrial procedures for the methyl analog (2-chloro-6-methylpyridin-3-amine) and optimized for the ethyl derivative.

Step 1: Nitration of 2-Amino-6-ethylpyridine

Objective: Install the nitro group at the C3 position.

-

Rationale: The amino group at C2 is a strong ortho/para director. With C6 blocked by the ethyl group, nitration favors C3 (ortho) and C5 (para). Lower temperatures favor the kinetic ortho (C3) product.

-

Reagents: 2-Amino-6-ethylpyridine (1.0 eq), Conc.

, Fuming -

Protocol:

-

Dissolve 2-amino-6-ethylpyridine in conc.

at 0–5°C. -

Add fuming

dropwise, maintaining internal temp <10°C. -

Allow to warm to 20°C and stir for 2 hours. (Monitor by HPLC).

-

Pour onto ice/water. Neutralize with

to precipitate the product. -

Purification: Recrystallize from ethanol to separate the 3-nitro isomer (major) from the 5-nitro isomer (minor).

-

Note: If 6-ethyl-2-pyridone is used as the start, direct nitration yields 6-ethyl-3-nitro-2-pyridone directly.

-

Step 2: Conversion to Pyridone (Hydrolysis)

Objective: Convert the 2-amino group to a 2-hydroxy (pyridone) group to facilitate chlorination.

-

Reagents:

, Aqueous -

Protocol:

-

Suspend 2-amino-6-ethyl-3-nitropyridine in 20%

. -

Cool to 0°C. Add aqueous

dropwise (Diazotization). -

Warm to 60–80°C to promote hydrolysis of the diazonium salt.

-

Cool and filter the yellow solid (6-ethyl-3-nitro-2-pyridone).

-

Step 3: Deoxychlorination

Objective: Convert the pyridone carbonyl oxygen into the 2-chloro substituent.

-

Reagents:

(Phosphoryl chloride), Diethylaniline (catalyst/base). -

Protocol:

-

Mix dried 6-ethyl-3-nitro-2-pyridone with neat

(5-10 vol). -

Heat to reflux (approx. 105°C) for 3–5 hours.

-

Quench: Cool to RT and pour slowly onto crushed ice (Exothermic!).

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash with saturated

to remove phosphoric acid byproducts. -

Concentrate to yield 2-chloro-6-ethyl-3-nitropyridine .

-

Step 4: Selective Reduction

Objective: Reduce the nitro group to the amine without dechlorinating the C2 position.

-

Challenge: Catalytic hydrogenation (Pd/C,

) often causes hydrodehalogenation (loss of Cl). -

Recommended Method: Iron/Ammonium Chloride or Stannous Chloride (

). -

Protocol (Fe/NH4Cl):

-

Suspend 2-chloro-6-ethyl-3-nitropyridine in Ethanol/Water (3:1).

-

Add Iron powder (3.0 eq) and

(1.0 eq). -

Heat to 70°C with vigorous stirring for 2 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and extract into Ethyl Acetate.[1]

-

Final Product: this compound (Off-white solid).

-

Process Logic & Workflow (Graphviz)

Caption: Forward synthesis workflow emphasizing the transformation from amino-pyridine to the chlorinated target.

Comparison of Synthetic Routes

| Feature | Route A: Pyridone Strategy (Recommended) | Route B: Curtius Rearrangement | Route C: Direct Chlorination |

| Starting Material | 2-Amino-6-ethylpyridine | 2-Chloro-6-ethylnicotinic acid | 6-Ethylpyridin-3-amine |

| Key Reagents | DPPA, | NCS or | |

| Regioselectivity | High (Directed by 2-substituent) | High (Pre-set in SM) | Low (Mixture of C2/C4) |

| Scalability | High (Industrial standard) | Moderate (Azide safety) | Low (Purification difficult) |

| Cost | Low | High (Acid availability) | Moderate |

Critical Safety & Quality Parameters (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the following controls must be implemented:

-

Nitration Exotherm Control: The nitration step is highly exothermic.

-

Validation: Use automated dosing pumps interlocked with internal temperature probes. If

, dosing stops immediately.

-

-

POCl3 Quenching: Quenching

generates massive amounts of HCl gas and heat.-

Validation: Inverse quench (add reaction mixture to ice water) is mandatory. Monitor pH to ensure complete neutralization before extraction.

-

-

Reductive Dechlorination:

-

Validation: Monitor reaction by LC-MS. If des-chloro byproduct (6-ethylpyridin-3-amine) exceeds 2%, stop reaction immediately. Avoid Pd/C unless using poisoned catalysts (e.g., sulfided Pt/C).

-

References

-

Nitration of 2-Aminopyridines

- Title: Regioselective nitr

- Source:Journal of Heterocyclic Chemistry, Vol 45.

- Context: Establishes the precedence for C3-nitr

-

Chlorination of Pyridones

- Title: Synthesis of 2-chloropyridines

- Source:Organic Process Research & Development.

- Context: Standard industrial protocol for converting pyridones to chloropyridines.

-

Analogous Synthesis (Methyl Variant)

- Title: Synthesis of 2-chloro-6-methylpyridin-3-amine (CAS 39745-40-9).

- Source: PubChem / Patent Liter

- Context: Provides the specific reaction conditions adapted for the ethyl analog.

-

Reduction Methodologies

- Title: Selective reduction of nitro groups in the presence of halogens.

- Source:Beilstein Journal of Organic Chemistry.

- Context: Validates the use of Fe/NH4Cl to prevent dechlorin

Sources

Introduction: The Imperative of Purity in Pharmaceutical Development

An In-Depth Technical Guide to the Purity Assessment of Synthesized 2-Chloro-6-ethylpyridin-3-amine

In the landscape of pharmaceutical research and drug development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. The purity of an API is not merely a quality metric; it is a critical determinant of safety and efficacy. For a key intermediate or API like this compound, a substituted aminopyridine that serves as a vital building block in the synthesis of numerous pharmacologically active agents, rigorous purity assessment is paramount.[1][2] Impurities, even at trace levels, can possess their own pharmacological or toxicological profiles, potentially altering the drug's intended effect or causing adverse reactions in patients.

This technical guide provides a comprehensive framework for the purity assessment of synthesized this compound. As a Senior Application Scientist, my approach is grounded in the principle of analytical triangulation, wherein multiple, orthogonal methods are employed to build a holistic and trustworthy purity profile. We will explore the causality behind experimental choices, detail field-proven protocols, and adhere to the stringent standards set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4][5]

The ICH Q3A(R2) guideline for impurities in new drug substances provides the regulatory backbone for this work, establishing thresholds for reporting, identifying, and qualifying impurities.[4][6][7] This guide will operationalize these principles, offering a practical, self-validating system for researchers, scientists, and drug development professionals.

Chapter 1: Understanding the Impurity Landscape

The journey to purity assessment begins with a theoretical evaluation of the synthetic route. Impurities in a new drug substance are classified into organic impurities, inorganic impurities, and residual solvents.[6][7] For this compound, organic impurities are of primary concern and can arise from various sources:

-

Starting Materials: Unreacted 3-amino-2-chloropyridine or ethylating agents.

-

By-products: Products from side reactions, such as over-chlorination (e.g., 2,6-dichloro-3-aminopyridine) or isomeric variants.[8]

-

Intermediates: Incomplete reactions leading to the presence of synthetic precursors.

-

Degradation Products: Impurities formed during manufacturing or storage.[6][7]

A scientific appraisal of the chemical reactions involved in the synthesis is the first step toward predicting the likely impurity profile, which in turn informs the selection and development of appropriate analytical methods.[7]

Chapter 2: The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the principal technique for determining the purity of non-volatile organic compounds and quantifying related substance impurities. Its precision, sensitivity, and robustness make it indispensable.

Rationale for Method Design

The choice of chromatographic conditions is dictated by the physicochemical properties of this compound. As a substituted pyridine, the molecule possesses a basic nitrogen atom, making its retention sensitive to the pH of the mobile phase.[1][9]

-

Stationary Phase: An octadecyl (C18) column is the standard choice, offering excellent hydrophobic retention for a wide range of organic molecules.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. A phosphate buffer around pH 7.0-8.0 is often effective for basic compounds, as it keeps the analyte in a neutral or mildly ionized state, leading to symmetrical peak shapes and reproducible retention times.

-

Detection: The pyridine ring is a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. The detection wavelength is typically set at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC Purity Method

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

-

Chromatographic Conditions: The following table summarizes a typical set of starting conditions.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard choice for broad applicability and good resolution. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.5 | Controls the ionization state of the basic amine for better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 0-30 min: 10% to 90% B; 30-35 min: 90% B; 35-40 min: 10% B | A broad gradient ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detection | UV at 240 nm | Wavelength chosen for optimal absorbance of the aminopyridine chromophore.[10] |

| Injection Vol. | 10 µL | A small volume minimizes potential for band broadening. |

-

System Suitability Test (SST): Before sample analysis, inject a standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

-

Analysis: Inject the sample solution. Identify and quantify impurities by area percent, assuming equivalent detector response factors for unidentified impurities as a starting point.[6]

Chapter 3: Orthogonal Confirmation by GC-MS

To ensure a comprehensive impurity profile, an orthogonal method—one that separates compounds by a different mechanism—is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[11][12]

Rationale for Method Design

GC separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer provides mass-to-charge ratio data, offering definitive structural information.

-

Derivatization: Amines can sometimes exhibit poor peak shape in GC. While this compound may be amenable to direct analysis, derivatization (e.g., silylation) can be employed to improve volatility and thermal stability if needed.[13]

-

Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a versatile choice for separating a range of aromatic compounds.

-

Mass Spectrometry: Electron Ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, which can be compared against spectral libraries for impurity identification.

Experimental Protocol: GC-MS Impurity Identification

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or MTBE) to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

-

Analysis: Inject the sample. The total ion chromatogram (TIC) will show separated peaks. Analyze the mass spectrum of each peak to identify potential impurities by comparing fragmentation patterns to known standards or a spectral library (e.g., NIST).

Chapter 4: Definitive Structural Confirmation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[14][15] For purity assessment, it confirms the identity of the main component and can help identify and quantify impurities.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of proton signals is directly proportional to the number of protons, allowing for a quantitative assessment against a certified internal standard (qNMR).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[16][17] This is crucial for confirming the carbon skeleton and identifying isomeric impurities.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

-

Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to assign all signals unambiguously.[18][19]

-

Data Analysis:

-

Identity Confirmation: Compare the obtained chemical shifts and coupling constants with the expected values for this compound.

-

Purity Assessment: Carefully examine the spectrum for signals that do not correspond to the main compound or the solvent. Integrate these impurity signals relative to the main compound's signals to estimate their levels. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.

-

Chapter 5: Fundamental Composition via Elemental Analysis

Elemental analysis, or CHN analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[14][20] It serves as a final, crucial check on the empirical formula and overall purity.

Rationale and Protocol

The technique relies on the complete combustion of a small, precisely weighed amount of the sample.[21][22] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

Instrumentation: An automated CHN elemental analyzer.

-

Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents.

-

Analysis: Analyze the sample in triplicate.

-

Data Interpretation: The experimentally determined mass percentages for C, H, and N should agree with the theoretically calculated values for the molecular formula of this compound (C₇H₉ClN₂) within an acceptable deviation, typically ±0.4%.[23] A significant deviation can indicate the presence of inorganic impurities, residual solvents, or that the compound's structure is incorrect.

Chapter 6: Synthesizing the Data for a Final Purity Statement

No single analytical technique can provide a complete picture of a compound's purity. The strength of this guide's approach lies in the triangulation of data from orthogonal methods.

Mass Balance Calculation

A final purity value is often assigned using a mass balance approach, which accounts for all components of the sample:

Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Residue)

-

Organic Impurities: Determined by HPLC.

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Determined by headspace GC.

-

Inorganic Residue: Determined by sulfated ash testing.

The result from this calculation should be in close agreement with the purity value obtained from qNMR and the results from elemental analysis. A strong correlation between these independent assessments provides high confidence in the final reported purity.

Summary of Purity Data

The final data should be presented in a clear, consolidated format.

| Analytical Technique | Result | Purpose |

| HPLC | 99.8% (Area) | Quantifies organic purity and related substances. |

| GC-MS | No volatile impurities detected >0.05% | Identifies and quantifies volatile/semi-volatile impurities. |

| ¹H and ¹³C NMR | Structure confirmed, consistent with >99.5% purity | Confirms identity and detects structural isomers. |

| Elemental Analysis | C: 53.68% (Theory: 53.69%)H: 5.80% (Theory: 5.79%)N: 17.89% (Theory: 17.89%) | Confirms empirical formula and bulk purity. |

| Mass Balance | 99.7% | Final assigned purity based on all components. |

Conclusion

The purity assessment of this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating the strengths of orthogonal analytical techniques—chromatographic separation, mass spectrometric identification, spectroscopic confirmation, and fundamental elemental composition—we can establish a scientifically sound and defensible purity profile. This guide provides the strategic framework and tactical protocols necessary to ensure that this critical pharmaceutical building block meets the high standards of quality, safety, and consistency required for drug development. Adherence to these principles of causality, self-validation, and authoritative grounding is not just good science; it is a commitment to patient safety.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

Wikipedia. (2024). Elemental analysis. Retrieved from [Link]

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

-

Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695-703. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

-

ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

-

American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

-

Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Lee, K. B., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 226-230. Retrieved from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

-

Doležal, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

MDPI. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(21), 3820. Retrieved from [Link]

-

ResearchGate. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical methods. Retrieved from [Link]

-

PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4064-4068. Retrieved from [Link]

-

MDPI. (2002). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(11), 813-827. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

-

Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

-

Wikipedia. (2024). Pyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

ResearchGate. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

EPA Archive. (n.d.). Aminopyridines. Retrieved from [Link] nominate/chemnom/aminopyridines_nom_doc_200408.pdf

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Analytical Testing and Control for Genotoxic Impurities in Drug Substa. Retrieved from [Link]

-

Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

-

Semantic Scholar. (2022). 6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

PubChem. (n.d.). 3-Amino-2-chloro-6-picoline. Retrieved from [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. Pyridines - Wikipedia [en.wikipedia.org]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. ikev.org [ikev.org]

- 8. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]

- 9. helixchrom.com [helixchrom.com]

- 10. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. reddit.com [reddit.com]

- 14. Elemental analysis - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. scienceopen.com [scienceopen.com]

- 19. mdpi.com [mdpi.com]

- 20. azom.com [azom.com]

- 21. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 22. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: 2-Chloro-6-ethylpyridin-3-amine as a Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-ethylpyridin-3-amine, a pivotal heterocyclic building block in contemporary organic synthesis. We delve into its core reactivity, offering mechanistic insights into its synthetic utility. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and derivatization of the exocyclic amine. The causality behind experimental choices is elucidated to empower chemists to rationally design and optimize synthetic routes for the generation of novel chemical entities for pharmaceutical and agrochemical applications.

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. This compound has emerged as a particularly valuable starting material due to its trifunctional nature. It possesses three distinct points for chemical modification:

-

The C2-Chloro Substituent: An excellent leaving group, primed for nucleophilic displacement and metal-catalyzed cross-coupling reactions.

-

The C3-Amino Group: A versatile nucleophilic handle for acylation, alkylation, and condensation reactions.

-

The Pyridine Ring: The nitrogen atom influences the ring's electronics and provides a site for potential coordination or quaternization.

This guide will systematically explore the synthetic exploitation of these features.

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference.

| Property | Value |

| CAS Number | 910486-72-5 (for 6-Chloro-2-ethylpyridin-3-amine) |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Appearance | Solid[3] |

| Storage | Keep in a dark place, under an inert atmosphere, 2-8°C[3] |

Core Reactivity: A Mechanistic Perspective

Understanding the inherent electronic nature of this compound is fundamental to predicting its reactivity and optimizing reaction conditions. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This deactivation towards electrophilic substitution is coupled with a potent activation towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions (ortho and para to the nitrogen, respectively).[4]

In this specific molecule:

-

The chlorine atom at C2 is highly activated for displacement. The ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, lowering the activation energy of the reaction.[4]

-

The amino group at C3 is a nucleophilic center and can direct chemistry at this position. Its electron-donating character can modulate the overall reactivity of the ring system.

-

The ethyl group at C6 provides steric bulk and lipophilicity, which can be crucial for tuning the pharmacokinetic properties of derivative compounds.

Caption: Key reactive sites of this compound.

Synthetic Applications & Experimental Protocols

This section details validated protocols for the most common and powerful transformations utilizing this compound.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C2-chloride is one of the most facile and widely used reactions for this building block. A variety of nucleophiles, including primary/secondary amines, alcohols, and thiols, can be employed to rapidly generate diverse libraries of compounds.

Caption: General workflow for SNAr reactions.

This protocol describes a general procedure for the reaction with a nucleophilic amine.[4]

-

Materials:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 156.6 mg), morpholine (1.2 mmol, 104.5 mg, 105 µL), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Causality: The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base (K⁺) without solvating the anionic nucleophile, thereby increasing its nucleophilicity. The base (K₂CO₃) is required to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the nucleophilic amine.[5][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into water (25 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

-

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a versatile handle for sophisticated C-C and C-N bond-forming reactions, which are pillars of modern medicinal chemistry.

Caption: General workflow for Pd-catalyzed cross-coupling.

This protocol describes a general procedure for C-N bond formation with a primary amine.[4]

-

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., Aniline) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

In an inert atmosphere glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 134.5 mg).

-

Add this compound (1.0 mmol, 156.6 mg) and aniline (1.2 mmol, 111.7 mg, 109 µL).

-

Remove the flask from the glovebox, and under a positive pressure of inert gas, add anhydrous toluene (5 mL).

-

Seal the flask and heat the reaction mixture to 110 °C.

-

Causality: The Buchwald-Hartwig amination requires a specific catalytic system. The bulky, electron-rich phosphine ligand (XPhos) is essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for forming the C-N bond. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating its entry into the catalytic cycle without competing as a nucleophile.[4]

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the desired N-aryl product.

-

Derivatization of the C3-Amino Group

The exocyclic amine at the C3 position is a key functional handle for building molecular complexity through acylation, sulfonylation, and condensation reactions.

Caption: Synthetic pathways for functionalizing the C3-amino group.

This protocol describes the reaction with an acid chloride to form a stable amide bond.

-

Materials:

-

This compound (1.0 equiv)

-

Acid Chloride (e.g., Acetyl Chloride) (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound (1.0 mmol, 156.6 mg) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 mmol, 209 µL).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add acetyl chloride (1.1 mmol, 78 µL) dropwise via syringe.

-

Causality: The reaction of an amine with an acid chloride is highly exothermic and generates one equivalent of HCl. A non-nucleophilic base such as triethylamine is essential to scavenge the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM (10 mL) and wash with water (15 mL) and then brine (15 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography if necessary.

-

Safety, Handling, and Storage

-

Hazard Identification: this compound should be handled with care. Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]

Conclusion

This compound is a robust and highly versatile building block for organic synthesis. The distinct reactivity of its chloro, amino, and pyridine functionalities allows for sequential and orthogonal chemical modifications. The protocols and mechanistic insights provided herein demonstrate its utility in constructing complex molecular architectures through reliable and well-understood chemical transformations, making it an invaluable tool for researchers in the pharmaceutical and agrochemical industries.

References

-

Movassaghi, M., & Schmidt, M. A. (2007). N-Vinyl and N-Aryl Amide Activation: A New Condensation Method for the Synthesis of Pyridine and Pyrimidine Derivatives. Organic Syntheses, 84, 91. Available at: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. Available at: [Link]

-

Jasperse, C. P. (n.d.). Reactions of Amines. Available at: [Link]

-

2-Chloro-3-pyridylamine. (n.d.). PubChem. Available at: [Link]

-

Fathalla, O. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 18(1), 156-169. Available at: [Link]

-

Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com. Available at: [Link]

-

Pyridine. (n.d.). Wikipedia. Available at: [Link]

-

Al-Zahrani, F. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(5), 1436. Available at: [Link]

-

Tella, A. C., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(3), M1447. Available at: [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Available at: [Link]

-

Chen, J.-W., & Chen, J. (2011). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3455. Available at: [Link]

-

Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. Available at: [Link]

-

Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

-

2-Chloro-6-methylpyridin-4-amine. (n.d.). PubChem. Available at: [Link]

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Chloro-2-ethylpyridin-3-amine | 910486-72-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. 2-Chloro-6-methylpyridin-4-amine | C6H7ClN2 | CID 12643707 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination of 2-Chloro-6-ethylpyridin-3-amine

Executive Summary & Strategic Analysis

The functionalization of 2-Chloro-6-ethylpyridin-3-amine presents a classic "amphoteric scaffold" challenge in palladium catalysis. This substrate contains both an electrophilic site (C2–Cl, activated by the pyridine nitrogen) and a nucleophilic site (C3–NH₂).

For medicinal chemists, this scaffold is a gateway to 2,3-diaminopyridines , a privileged motif in kinase inhibitors (e.g., Trk, Syk pathways). However, standard Buchwald-Hartwig conditions often fail due to three competing mechanisms:

-

Catalyst Poisoning: The free C3-amine and the pyridine nitrogen can form a stable 5-membered chelate with Palladium(II) after oxidative addition, arresting the catalytic cycle.

-

Oligomerization: The substrate can self-couple (C3-NH₂ attacking C2-Cl of another molecule), leading to insoluble dimers or polymers.

-

Deactivation: The electron-rich C3-amino group pushes electron density into the ring, making the C2-Cl bond less electrophilic compared to simple 2-chloropyridines.

This guide details a Chemo-Selective Protocol designed to bypass these pitfalls, utilizing sterically demanding biaryl phosphine ligands to enforce reductive elimination and prevent catalyst sequestration.

Mechanistic Logic & Ligand Selection

To successfully aminate the C2 position, we must destabilize the "resting state" of the catalyst.

The "Ortho-Amino" Problem

In the absence of bulky ligands, the oxidative addition complex (Pd-Ar-Cl) is rapidly trapped by the adjacent C3-amine. This forms a stable metallacycle that resists transmetallation with the external amine.

The Solution: Bulky Biaryl Phosphines

We utilize Buchwald Ligands (specifically BrettPhos and RuPhos ) for two reasons:

-

Steric Bulk: The large lower-ring isopropyl groups prevent the C3-amine from coordinating to the Pd center (preventing chelation).

-

Electron Richness: Facilitates the oxidative addition of the electron-rich (deactivated) chloropyridine bond.

Mechanistic Pathway Diagram

Figure 1: Mechanistic divergence. Bulky ligands (Blue path) prevent the formation of the stable chelate (Red path) that kills the catalyst.

Optimized Experimental Protocols

Protocol A: C2-Amination with Primary Amines

Target: Displacing C2-Cl with R-NH₂ (Alkyl or Aryl). Recommended System: BrettPhos Pd G3 / LHMDS.

Reagents:

-

Substrate: this compound (1.0 equiv)